molecular formula C13H9ClN2OS B12455822 5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine

5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine

Cat. No.: B12455822
M. Wt: 276.74 g/mol
InChI Key: OXWMHBXTLFZNEK-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of a pyridine derivative with a thiazole precursor under specific conditions. For instance, the condensation of thiazolidinone with aldehydes followed by a Michael addition can yield the desired thiazolo[5,4-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for thiazolo[5,4-b]pyridines often employ multicomponent reactions that are efficient and environmentally friendly. These methods can include the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the thiazolo[5,4-b]pyridine scaffold .

Scientific Research Applications

5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine include other thiazolo[5,4-b]pyridines and their derivatives. These compounds share a similar core structure but may have different substituents that can alter their properties and activities .

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of substituents, which can confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H9ClN2OS

Molecular Weight

276.74 g/mol

IUPAC Name

2-chloro-5-phenylmethoxy-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C13H9ClN2OS/c14-13-15-10-6-7-11(16-12(10)18-13)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

OXWMHBXTLFZNEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(C=C2)N=C(S3)Cl

Origin of Product

United States

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